Compound Description: (E)-4-Amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide (C16H16FN3O) is an organic compound with a reported crystal structure . While its specific biological activity is not discussed in the provided abstract, its structure suggests potential applications in medicinal chemistry due to the presence of a hydrazide moiety, a common pharmacophore.
Compound Description: This compound (C18H13FN6O3S2) was unexpectedly synthesized by ring closure of a thiosemicarbazide derivative . Interestingly, it showed antimicrobial activity against Listeria monocytogenes and Escherichia coli comparable to ampicillin and vancomycin.
Compound Description: This compound (C20H17FN2) was synthesized using a reductive cyclization reaction with a low-valent titanium reagent . The compound's structure, containing a benz[4,5]indene system, suggests potential biological activities, as this scaffold is found in various bioactive natural products and pharmaceuticals.
Compound Description: This molecule (FNA, C17H18Cl2FN3O) is a potent HDAC3 inhibitor with class I HDAC selectivity . It exhibited potent antiproliferative activity against HepG2 cells in vitro and inhibited tumor growth in vivo. Notably, FNA displayed improved activity and selectivity compared to SAHA.
Compound Description: This compound (IDO5L) is a highly potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . Researchers radiolabeled this compound with fluorine-18 ((18)F) to create [(18)F]IDO5L, a potential PET probe for imaging IDO1 expression.
Compound Description: This salt (C9H8FN2+·C6H2N3O7-) forms due to the protonation of (4-fluorophenyl)pyrazole by 2,4,6-trinitrophenol . This compound illustrates the potential for pyrazole derivatives containing a 4-fluorophenyl group to act as hydrogen bond donors and form salts with suitable counterions.
Compound Description: This compound (C21H15FN2O2) is characterized by a nearly planar 1H-benzo[f]chromene fused-ring system nearly perpendicular to the fluorobenzene ring . The structure suggests potential biological activity, as benzochromene derivatives are frequently found in bioactive natural products and pharmaceuticals.
Compound Description: This compound (9b) is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor . It demonstrated significant protective effects against Aβ1-42-induced Alzheimer's disease in rat models by inhibiting oxidative stress and apoptosis.
Compound Description: This compound (3,5-AB-CHMFUPPYCA) was misidentified as a different research chemical . It features a pyrazole core, a common bioisosteric replacement for the indazole ring found in synthetic cannabinoids. Its pharmacological activities have yet to be fully explored.
Compound Description: This compound (C21H20FNO2) was synthesized from a substituted cyclohexene starting material . Its crystal structure, characterized by a distorted screw-boat conformation of the cyclohexa-1,3-diene ring, reveals key intermolecular interactions influencing its solid-state packing.
Compound Description: L755507 is a β3-adrenoceptor agonist that exhibits high potency for cAMP accumulation and activates both Gs and Gi proteins . It also stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 mitogen-activated protein kinase (MAPK).
Compound Description: This compound represents a potent and selective BACE1 inhibitor . Its design, targeting the flap region of BACE1, highlights the importance of structure-based drug design in achieving selectivity over BACE2 and mitigating potential side effects.
Compound Description: This compound (C25H29FN4O2) and its derivatives (8a-8e) were synthesized via a multistep process involving a Schiff reaction . While the specific biological activity of these compounds is not mentioned, their complex structures containing various heterocycles suggest potential applications in medicinal chemistry.
Compound Description: BMS-777607 is a highly selective and orally efficacious inhibitor of the Met kinase superfamily . It demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration.
Compound Description: This compound features a central pyrrole ring with specific dihedral angles relative to its substituents, as revealed by its crystal structure . The presence of hydrogen bonding interactions contributes to its supramolecular aggregation and influences its solid-state packing.
Compound Description: This compound (C21H24FN3O3), characterized by its fused cyclohexene and pyran rings, exhibits specific conformational preferences in its crystal structure . Intermolecular hydrogen bonds involving the amino group contribute to its two-dimensional network arrangement in the solid state.
Compound Description: [11C]DPFC is a novel PET radiotracer developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain . It displays high binding affinity for FAAH and exhibits high uptake in FAAH-rich organs in biodistribution studies.
Compound Description: This compound (C21H19BrFNO2) crystallizes with two independent molecules in the asymmetric unit, both adopting a distorted screw-boat conformation for the cyclohexa-1,3-diene ring . Intermolecular N—H⋯O hydrogen bonds connect the molecules, influencing the crystal packing.
Compound Description: This compound was synthesized through a multistep process involving a cyclization reaction and exhibits effective inhibition against the proliferation of certain cancer cell lines . Its crystal structure provides valuable insights into its solid-state arrangement and potential interactions with biological targets.
Compound Description: This compound (C26H25FN4O3·HCl) was synthesized using a novel route involving N-arylation and coupling reactions . While its specific biological activity is not mentioned, the presence of a spirocyclic system and various heterocycles suggests potential applications in medicinal chemistry.
Compound Description: This compound exists as two independent molecules in its asymmetric unit, both adopting a trans conformation concerning the methene C=C and acyclic N=C bonds . Intermolecular N—H⋯N hydrogen bonds contribute to its chain-like arrangement along the b-axis in the crystal structure.
Compound Description: p‐F‐HHSiD is a potent and selective muscarinic antagonist, with its pyrrolidino and hexamethylenimino analogs showing even higher affinity for M1 and M3 receptors . This compound and its derivatives demonstrate the impact of structural modifications on muscarinic receptor subtype selectivity.
Compound Description: This pyrazoline derivative (C16H13F2N3O), synthesized from 4,4'-difluorochalcone, forms a network of intermolecular interactions, including N–H…O hydrogen bonds and weak N–H...N, N–H…F, and C–H…F interactions, as revealed by its crystal structure .
Compound Description: These compounds are intermediates in the synthesis of Setorobubiru, a drug used in the treatment of hepatitis C . Their synthesis and utility showcase the importance of substituted phenyl malonamic acid derivatives in medicinal chemistry.
Compound Description: (S)-1 is a potent non-peptidic formyl peptide receptor (FPR) agonist . Researchers attempted to develop a carbon-11 labeled version, (S)-[11C]-1, for PET imaging of brain FPRs in neuroinflammation models.
Compound Description: This compound (C17H20FN3O3S) is synthesized via a multistep process involving a Wittig reaction and subsequent hydrolysis . The reported synthetic route offers a cost-effective and environmentally friendly approach with mild reaction conditions and reduced waste generation.
(3α-[Bis(4′-fluorophenyl)methoxy]-tropane) (AHN 1-055) and (N-allyl-3α-[bis(4′-fluorophenyl)methoxy]-tropane) (AHN 2-005)
Compound Description: These benztropine (BZT) analogs are dopamine transporter ligands that exhibit a slower onset of both dopamine transporter occupancy and locomotor-stimulant effects compared to cocaine and GBR 12909 . These findings suggest that the slower apparent rates of dopamine transporter occupancy by these BZT analogs might contribute to differences in their behavioral effects.
Compound Description: RO3201195 is an orally bioavailable and highly selective inhibitor of p38 MAP kinase . Developed through high-throughput screening and structure-based optimization, it exhibits excellent drug-like properties, leading to its advancement into Phase I clinical trials.
Compound Description: This compound (C21H15FN2O2), characterized by a slightly distorted pyran ring and a twisted methoxy group, forms infinite wave-like chains along the b axis in its crystal structure due to intermolecular N—H⋯N hydrogen bonds . Additional stabilization arises from π–π interactions between neighboring molecules.
Compound Description: This compound is characterized by a trans conformation concerning the methene C=C and acyclic N=C bonds, with the 1,2,4-triazole-5(4H)-thione ring positioned nearly perpendicular to the indole and benzene rings . In the crystal structure, pairs of N—H⋯S hydrogen bonds link the molecules, forming inversion dimers.
Compound Description: This compound (C23H20FNO4) possesses a flattened boat conformation for the pyran ring and a slightly twisted methoxy group . The crystal packing reveals a layered structure parallel to the bc plane, stabilized by N—H⋯O and N—H⋯F hydrogen bonds, as well as C—H⋯π interactions.
Compound Description: This compound (C19H15FN2O3) was synthesized from a substituted acrylate and benzoyl chloride . Its crystal structure reveals a disordered ethyl group and highlights the presence of both intramolecular and intermolecular hydrogen bonding interactions that stabilize the structure.
Compound Description: These derivatives were synthesized using a solvent-free condensation reaction catalyzed by SiO2:H3PO4 under microwave irradiation . The study investigated the impact of substituents on spectral properties, correlating them with Hammett substituent constants.
Compound Description: This compound (C22H21ClFN3O3) was synthesized via a multistep process involving nitration, reduction, and coupling reactions . The reported synthetic method is environmentally friendly and provides a high yield of the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.